molecular formula C26H26O10 B15165694 Bis(2-acetyloxycarbonylphenyl) octanedioate CAS No. 300812-27-5

Bis(2-acetyloxycarbonylphenyl) octanedioate

Cat. No.: B15165694
CAS No.: 300812-27-5
M. Wt: 498.5 g/mol
InChI Key: HYFJVTUETQAVOK-UHFFFAOYSA-N
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Description

Bis(2-acetyloxycarbonylphenyl) octanedioate is a chemical compound with the molecular formula C26H26O10 and a molecular weight of 498.5 g/mol It is known for its unique structure, which includes two acetyloxycarbonylphenyl groups attached to an octanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-acetyloxycarbonylphenyl) octanedioate typically involves the esterification of octanedioic acid with 2-acetyloxycarbonylphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. Industrial processes often utilize continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(2-acetyloxycarbonylphenyl) octanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-acetyloxycarbonylphenyl) octanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which bis(2-acetyloxycarbonylphenyl) octanedioate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-acetyloxycarbonylphenyl) octanedioate is unique due to its acetyloxycarbonyl groups, which confer specific chemical reactivity and potential biological activity. These features distinguish it from other similar compounds and make it valuable for various applications .

Properties

CAS No.

300812-27-5

Molecular Formula

C26H26O10

Molecular Weight

498.5 g/mol

IUPAC Name

bis(2-acetyloxycarbonylphenyl) octanedioate

InChI

InChI=1S/C26H26O10/c1-17(27)33-25(31)19-11-7-9-13-21(19)35-23(29)15-5-3-4-6-16-24(30)36-22-14-10-8-12-20(22)26(32)34-18(2)28/h7-14H,3-6,15-16H2,1-2H3

InChI Key

HYFJVTUETQAVOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=O)C1=CC=CC=C1OC(=O)CCCCCCC(=O)OC2=CC=CC=C2C(=O)OC(=O)C

Origin of Product

United States

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